![molecular formula C7H14N4O2 B13756582 Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) is a chemical compound with the molecular formula C7H14N4O2 and a molecular weight of 186.21166. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci), can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carbonyl compound, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions may produce amines .
科学的研究の応用
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission in the central nervous system . This mechanism is particularly relevant in the context of its anthelmintic activity, where it paralyzes parasites, allowing the host body to expel them .
類似化合物との比較
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) can be compared with other similar compounds, such as:
Piperazine: The parent compound, which is widely used as an anthelmintic agent.
1,4-Dimethylpiperazine: A derivative with two methyl groups, known for its use in the synthesis of pharmaceuticals.
1-Benzylpiperazine: A derivative with a benzyl group, known for its stimulant properties.
The uniqueness of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives .
特性
分子式 |
C7H14N4O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(NE)-N-[(2E)-2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N4O2/c1-10-2-4-11(5-3-10)7(9-13)6-8-12/h6,12-13H,2-5H2,1H3/b8-6+,9-7+ |
InChIキー |
QLEMOTCYLGXNGC-CDJQDVQCSA-N |
異性体SMILES |
CN1CCN(CC1)/C(=N/O)/C=N/O |
正規SMILES |
CN1CCN(CC1)C(=NO)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


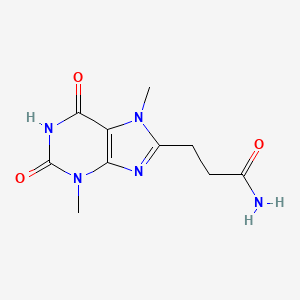
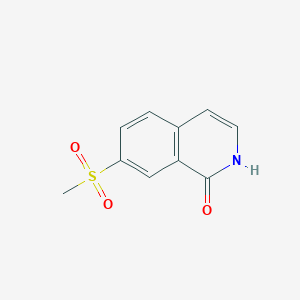


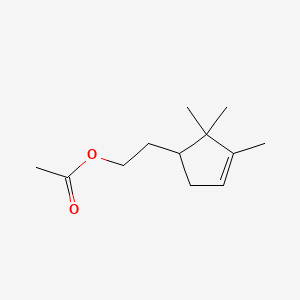



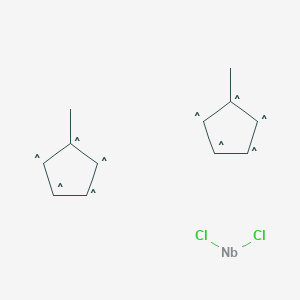
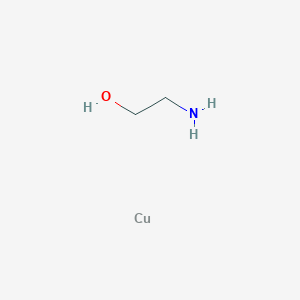


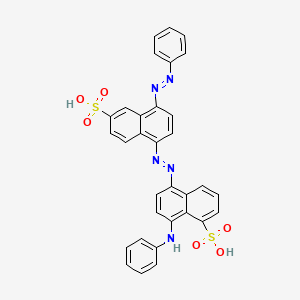
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
